1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzylamine with methyl isothiocyanate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the triazole ring. The final step involves the oxidation of the methyl group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products:
Oxidation: this compound.
Reduction: 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with amino acid residues in the active site of enzymes or receptors.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the methyl group, which may affect its binding affinity and biological activity.
1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Substitution of fluorine with chlorine can alter the electronic properties and reactivity.
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-methanol: Reduction of the carboxylic acid to an alcohol changes its solubility and reactivity.
Uniqueness: 1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the combination of the fluorophenyl group and the triazole ring, which provides a balance of electronic and steric properties that can enhance its interaction with biological targets and its stability in various chemical environments.
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXJHADOMOYFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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